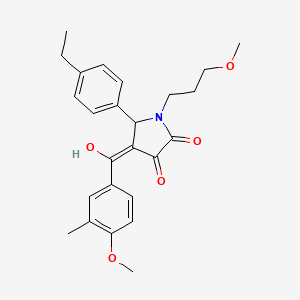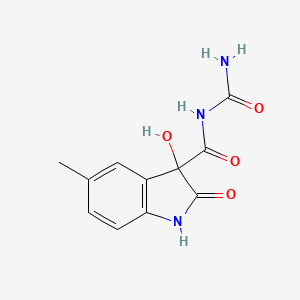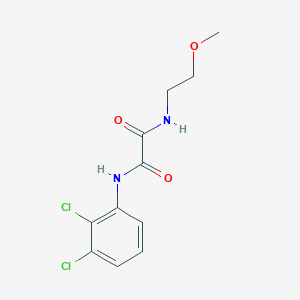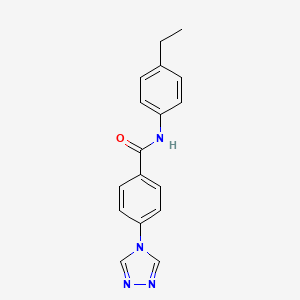![molecular formula C13H19N3O3 B5293779 N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a family of enzymes known as APE1/Ref-1, which play an important role in DNA repair and redox signaling pathways.
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue in the enzyme's active site. This binding results in the inhibition of APE1/Ref-1's DNA repair and redox signaling activities, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA polymerase β and PARP-1. Additionally, this compound has been shown to have antioxidant effects by scavenging reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide is its specificity for APE1/Ref-1, which allows for targeted inhibition of this enzyme. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
For research on N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide include exploring its potential as a therapeutic agent in combination with chemotherapy and radiation therapy for cancer treatment. Additionally, further research is needed to fully understand its anti-inflammatory and antioxidant effects and their potential applications. Finally, the development of more water-soluble analogs of this compound could help overcome some of the limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide involves a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine. This reaction yields N-(4-dimethylaminobenzyl)ethylenediamine, which is then reacted with 3-chloropropanol to form N-(4-dimethylaminobenzyl)-N'-(3-hydroxypropyl)ethylenediamine. Finally, this compound is reacted with phosgene to form the desired product, this compound.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. The inhibition of APE1/Ref-1 activity by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the inflammatory response.
Propriétés
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-10(5-7-11)15-13(19)12(18)14-8-3-9-17/h4-7,17H,3,8-9H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDWRRCEBXNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)

![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)



![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)

![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)


![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)